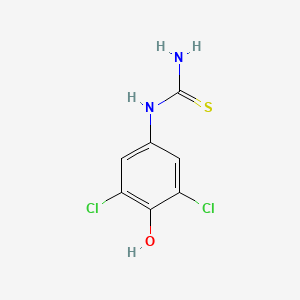

1-(3,5-Dichloro-4-hydroxyphenyl)thiourea

Description

Properties

IUPAC Name |

(3,5-dichloro-4-hydroxyphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2OS/c8-4-1-3(11-7(10)13)2-5(9)6(4)12/h1-2,12H,(H3,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDQFGLNYAFHKEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)O)Cl)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Analysis

Biochemical Properties

1-(3,5-Dichloro-4-hydroxyphenyl)thiourea plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiourea derivatives, including this compound, have been shown to inhibit enzymes such as α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE). These interactions are essential for its biological activities, including antibacterial and antioxidant potentials.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiourea derivatives have been reported to exhibit antimicrobial activity against multidrug-resistant pathogens. This compound’s impact on cell signaling pathways and gene expression contributes to its potential as an antimicrobial and anticancer agent.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Thiourea derivatives, including this compound, have been shown to inhibit glucose-6-phosphatase (G6Pase) and other enzymes. These interactions at the molecular level are crucial for its biological activities, such as antimicrobial and antioxidant potentials.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that thiourea derivatives, including this compound, exhibit stable biochemical properties over time

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that thiourea derivatives exhibit dose-dependent effects on various biological activities. At higher doses, these compounds may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. Thiourea derivatives have been shown to inhibit enzymes such as glucose-6-phosphatase (G6Pase), which plays a crucial role in glucose metabolism. These interactions are essential for its biological activities, including antimicrobial and antioxidant potentials.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation within specific cellular compartments. Understanding these processes is crucial for optimizing its therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns are essential for its biological activities, including antimicrobial and anticancer potentials.

Biological Activity

1-(3,5-Dichloro-4-hydroxyphenyl)thiourea is a compound of significant interest due to its diverse biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological mechanisms, potential therapeutic applications, and associated toxicological data.

Chemical Structure and Properties

- IUPAC Name: this compound

- CAS Number: 1240673-08-8

- Molecular Formula: C7H6Cl2N2OS

- Molecular Weight: 227.10 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition: The compound has shown inhibitory effects on certain enzymes, notably urease, which plays a critical role in nitrogen metabolism. In vitro studies indicate that it can inhibit urease activity effectively, suggesting potential applications in treating conditions related to elevated urea levels .

- Antimicrobial Activity: Preliminary studies have demonstrated that derivatives of thiourea compounds possess antimicrobial properties. The specific compound under discussion may exhibit similar activities against various pathogens, although detailed studies are needed to confirm these effects .

Antimicrobial Evaluation

A study focusing on the antimicrobial properties of thiourea derivatives indicated that compounds structurally related to this compound could inhibit bacterial growth effectively. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged significantly across different bacterial strains .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | TBD |

| Related Compound A | 0.22 - 0.25 | Staphylococcus aureus |

| Related Compound B | TBD | Escherichia coli |

Toxicological Studies

Research has indicated potential toxicity associated with thiourea derivatives. Notably:

Case Studies and Research Findings

- Urease Inhibition Study: A study highlighted the urease inhibitory potential of various thiourea derivatives. The most potent derivative showed an IC50 value significantly lower than that of standard thiourea (21.40 ± 0.21 µM), indicating a promising avenue for further research into its therapeutic applications .

- Antimicrobial Resistance Study: A resistance study evaluated the efficacy of several pyrazole derivatives against resistant strains of bacteria. Though not directly involving this compound, the findings underscore the importance of exploring structural analogs for enhanced antimicrobial activity .

Scientific Research Applications

Chemical Properties and Structure

1-(3,5-Dichloro-4-hydroxyphenyl)thiourea has the chemical formula and is characterized by a thiourea functional group attached to a dichlorinated phenolic structure. Its unique chemical properties allow it to interact with various biological targets, making it a subject of interest in pharmacological studies.

Urease Inhibition

One of the prominent applications of this compound is its role as a urease inhibitor. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, playing a crucial role in various biological processes. Inhibition of urease can have therapeutic implications in conditions such as urinary tract infections and gastric ulcers.

- Case Study : A study evaluating various thiourea derivatives demonstrated that compounds with similar structures to this compound exhibited significant urease inhibition activity. The most potent derivatives had IC50 values comparable to standard thiourea, indicating the potential for developing effective urease inhibitors based on this scaffold .

Anticancer Activity

Thioureas are known for their anticancer properties, and this compound has been investigated for its potential in cancer therapy.

- Research Findings : A series of studies have indicated that thiourea derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to the thiourea structure have shown enhanced activity against breast and colon cancer cells. The presence of electron-withdrawing groups like chlorine enhances the compound's ability to induce apoptosis in cancer cells .

Table: Summary of Biological Activities

| Activity | Compound | IC50 Value (μM) | Reference |

|---|---|---|---|

| Urease Inhibition | This compound | Comparable to Thiourea | |

| Anticancer Activity | Various Thiourea Derivatives | Varies (10-30 μM) |

Synthesis and Structural Modifications

The synthesis of this compound involves standard methods for creating thioureas from isothiocyanates and amines. Structural modifications can lead to derivatives with enhanced biological activities.

Comparison with Similar Compounds

Table 1: Key Compounds for Comparison

Key Observations

Substituent Effects on Reactivity and Solubility

- Electron-Withdrawing Groups (EWGs): The 3,5-dichloro substitution in the target compound enhances the acidity of the phenolic –OH and thiourea –NH groups compared to non-halogenated analogs. The boronic ester group in 2,4-Dichloro-5-hydroxyphenylboronic acid pinacol ester (CAS: 1256360-32-3) enables participation in Suzuki-Miyaura cross-coupling reactions, a property absent in thiourea derivatives .

- Functional Group Diversity: Thiourea vs. Ketone: The target compound’s thiourea group facilitates hydrogen bonding and metal coordination, whereas 1-(3,5-Dichloro-4-hydroxyphenyl)-1-butanone (CAS: 129527-09-9) contains a ketone, which is less polar but more reactive toward nucleophiles .

Physicochemical Properties

- Melting Points: The thiourea derivative in exhibits a melting point of 145–147°C, likely due to its rigid pyrazole and trifluoromethylthio substituents enhancing crystalline packing . The target compound’s melting point is unreported but may be lower due to fewer aromatic stacking motifs.

- Purity: The target compound’s purity (95%) is lower than that of 2,4-Dichloro-5-hydroxyphenylboronic acid pinacol ester (98%), suggesting challenges in purification or stability during synthesis .

Research Implications

- Drug Design: Thiourea derivatives are often explored as enzyme inhibitors or antimicrobial agents. The target compound’s dichloro-hydroxyphenyl moiety may enhance membrane permeability compared to bulkier analogs like the pyrazole-containing thiourea in .

- Material Science: The boronic ester analog (CAS: 1256360-32-3) highlights the utility of halogenated phenols in cross-coupling reactions, whereas thioureas are less commonly used in this context .

Preparation Methods

Core Preparation Methodology

The most authoritative and detailed preparation method for 1-(3,5-dichloro-4-hydroxyphenyl)thiourea involves the nucleophilic substitution reaction between 3,5-dichloro-4-hydroxyaniline and an appropriate isothiocyanate. The general synthetic route is as follows:

- Starting Materials: 3,5-dichloro-4-hydroxyaniline and phenyl isothiocyanates.

- Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM) depending on the protocol.

- Base: Triethylamine (Et3N) is used as a base to facilitate the reaction.

- Temperature: Typically, the reaction is carried out at 60°C for 2–3 hours or at room temperature for longer durations (up to 20 hours).

- Reaction Monitoring: Thin Layer Chromatography (TLC) is used to monitor the progress.

- Workup: After completion, the reaction mixture is concentrated under vacuum, and the crude product is purified by silica gel column chromatography using solvents such as hexane:ethyl acetate mixtures.

- Purification: Recrystallization from suitable solvents like diethyl ether and ethyl acetate yields the final pure thiourea derivative.

This method yields high purity products with yields ranging from 68% to 75% depending on the substituents on the isothiocyanate.

Detailed Experimental Procedure

Example Synthesis of 1-(3,5-Dichloro-4-hydroxyphenyl)-3-(4-nitrophenyl)thiourea:

| Step | Description |

|---|---|

| 1 | Dissolve 3,5-dichloro-4-hydroxyaniline (1 mmol) in THF. |

| 2 | Add triethylamine (1.1 mmol) to the solution as a base. |

| 3 | Add 4-nitrophenyl isothiocyanate (1 mmol) dropwise. |

| 4 | Stir the reaction mixture at 60°C for 2–3 hours. |

| 5 | Monitor reaction progress by TLC using silica gel plates. |

| 6 | Upon completion, filter off triethylammonium chloride salt. |

| 7 | Remove solvent under reduced pressure using rotary evaporator. |

| 8 | Purify crude product by silica gel column chromatography, eluting with hexane:ethyl acetate (10–30%). |

| 9 | Collect fractions containing the product and concentrate. |

| 10 | Recrystallize the product from suitable solvents if necessary. |

Yield: Approximately 75%

Physical State: Yellow solid

Melting Point: 205–207°C

Characterization: IR (C=S stretch ~1318 cm⁻¹, NH stretch ~3270 cm⁻¹, OH stretch ~3563 cm⁻¹), ¹H-NMR consistent with thiourea structure.

Variations and Analogous Syntheses

- The method is adaptable to various substituted phenyl isothiocyanates, allowing synthesis of a series of thiourea derivatives.

- Reaction conditions may be modified to room temperature with extended reaction times (up to 20 hours) in solvents like dichloromethane, especially when sensitive substituents are present.

- The use of triethylamine is common to scavenge HCl formed during the reaction, improving yield and purity.

- Purification typically involves column chromatography followed by recrystallization.

Comparative Data Table of Representative Thiourea Derivatives

| Compound ID | Substituent on Thiourea N-Phenyl | Yield (%) | Melting Point (°C) | Key IR Peaks (cm⁻¹) | Notes |

|---|---|---|---|---|---|

| 3f | 1-Allyl | 68 | 175–177 | 1347 (C=S), 3428 (NH), 3547 (OH) | Dark cement solid |

| 3g | 4-Nitrophenyl | 75 | 205–207 | 1318 (C=S), 3270 (NH), 3563 (OH) | Yellow solid, strong antioxidant activity |

| 3a | 4-Nitrophenyl (urea analog) | 75 | 180–182 | 1640 (C=O), 3214 (NH), 3354 (OH) | Light green solid, urea derivative |

Note: The compounds 3a-j represent a series of urea and thiourea derivatives synthesized by the same method.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3,5-Dichloro-4-hydroxyphenyl)thiourea, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves the reaction of 3,5-dichloro-4-hydroxyaniline with thiophosgene or an isothiocyanate derivative under controlled pH (e.g., basic conditions to deprotonate the hydroxyl group). Solvent choice (e.g., ethanol or THF) and temperature (0–25°C) are critical to minimize side reactions like oxidation of the hydroxyl group. Purification via recrystallization or column chromatography is recommended to isolate the product .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

- Methodology :

- ¹H/¹³C-NMR : The hydroxyl proton (~δ 10–12 ppm) and thiourea NH protons (~δ 9–11 ppm) show characteristic deshielded peaks. Aromatic protons from the dichlorophenyl ring appear as a singlet due to symmetry .

- IR : Stretching vibrations for C=S (1150–1250 cm⁻¹) and N–H (3200–3400 cm⁻¹) confirm thiourea functionality. The hydroxyl group (O–H) appears as a broad peak near 3300 cm⁻¹ .

Q. What safety precautions are necessary when handling this compound?

- Guidelines : Use PPE (gloves, lab coat, goggles) due to potential toxicity of thiourea derivatives. Work in a fume hood to avoid inhalation. Store in a cool, dry environment away from oxidizing agents. Refer to safety data of structurally similar compounds (e.g., (2,6-dichlorophenyl)thiourea) for hazard assessment .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the electronic properties and biological activity of this thiourea derivative?

- Methodology :

- DFT : Optimize geometry using B3LYP/6-31G(d,p) to calculate frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and charge distribution. These predict reactivity and sites for electrophilic/nucleophilic attacks .

- Molecular Docking : Dock the compound into target proteins (e.g., squalene epoxidase or urease) using AutoDock Vina. Validate binding affinity with in vitro assays (e.g., enzyme inhibition) .

Q. How do structural modifications (e.g., chloro/hydroxy substituents) influence its biological activity?

- Analysis :

- The 3,5-dichloro-4-hydroxyphenyl group enhances lipophilicity, improving membrane permeability. The hydroxyl group enables hydrogen bonding with biological targets, as seen in related compounds with squalene epoxidase inhibition .

- Compare activity with analogs (e.g., 1-(4-chloro-3-nitrophenyl)thiourea) to establish structure-activity relationships (SAR) .

Q. What experimental strategies resolve contradictions between computational predictions and observed spectroscopic/biological data?

- Approach :

- Cross-validate DFT-predicted NMR/IR spectra with experimental data. Adjust computational parameters (e.g., solvent model) to improve accuracy.

- Use X-ray crystallography (SHELX suite) to resolve ambiguities in molecular geometry .

- For biological discrepancies, conduct dose-response assays and validate target engagement via SPR or ITC .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

- Solutions :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.